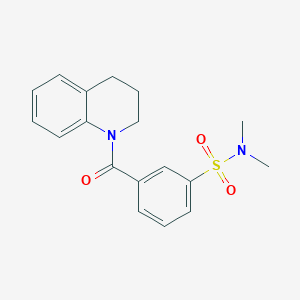![molecular formula C17H22ClN3O2 B5970028 N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine](/img/structure/B5970028.png)
N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine typically involves multiple steps:
Formation of the Pyrazole Ring:
Attachment of the Dioxane Ring: The dioxane ring is introduced through a nucleophilic substitution reaction, where a suitable dioxane derivative reacts with the pyrazole intermediate.
Final Assembly: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group in place of the chlorine atom.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and the chlorophenyl group are likely to play key roles in binding to these targets, while the dioxane ring may influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[[3-(4-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine: Similar structure but with a different position of the chlorine atom.
N-[[3-(3-bromophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine: Bromine instead of chlorine.
N-[[3-(3-chlorophenyl)-1-ethylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine: Ethyl group instead of methyl.
Uniqueness
The unique combination of the chlorophenyl group, pyrazole ring, and dioxane ring in N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine gives it distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-20(11-16-12-22-6-7-23-16)9-14-10-21(2)19-17(14)13-4-3-5-15(18)8-13/h3-5,8,10,16H,6-7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAWQIKCFCGZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN(C)CC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
![4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one](/img/structure/B5969969.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5969971.png)

![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)
![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5970026.png)
![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
